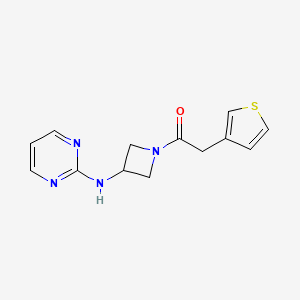![molecular formula C7H15NO3 B2799706 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid CAS No. 2243516-70-1](/img/structure/B2799706.png)
2-[1-(Dimethylamino)propan-2-yloxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Dimethylamino)propan-2-yloxy]acetic acid, also known as DMAPA, is a chemical compound that has been studied extensively for its potential use in various scientific research applications. This compound is a derivative of glycine and has been shown to exhibit several biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid is not fully understood, but it is thought to involve the modulation of several signaling pathways, including the Nrf2/ARE pathway, the NF-κB pathway, and the MAPK pathway. 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the antioxidant response and the regulation of cellular redox homeostasis. 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
2-[1-(Dimethylamino)propan-2-yloxy]acetic acid has been shown to exhibit several biochemical and physiological effects, including the regulation of oxidative stress, inflammation, and immune response. 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid has also been shown to improve cognitive function and memory in animal studies, suggesting that it may have potential use in the treatment of Alzheimer's disease. Additionally, 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid has been shown to exhibit antitumor activity in several cancer cell lines, indicating that it may have potential use in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[1-(Dimethylamino)propan-2-yloxy]acetic acid has several advantages for use in lab experiments, including its stability and solubility in aqueous solutions. However, 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid can be difficult to synthesize and purify, which can limit its use in some experiments. Additionally, the mechanism of action of 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid, including the exploration of its potential use in the treatment of Alzheimer's disease, cancer, and other oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid and its potential use in drug delivery systems. Finally, the development of more efficient and cost-effective synthesis methods for 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid may expand its use in scientific research.
Métodos De Síntesis
2-[1-(Dimethylamino)propan-2-yloxy]acetic acid can be synthesized using a variety of methods, including the reaction of glycine with dimethylamine and propylene oxide. Another method involves the reaction of glycine with dimethylamine and chloroacetic acid, followed by esterification with isopropyl alcohol. The purity of the synthesized compound can be improved using techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2-[1-(Dimethylamino)propan-2-yloxy]acetic acid has been studied extensively for its potential use in several scientific research applications, including as a pH-sensitive drug delivery system, as a potential treatment for Alzheimer's disease, and as an anti-inflammatory agent. 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid has also been shown to exhibit antioxidant properties and may have potential use in the treatment of oxidative stress-related diseases.
Propiedades
IUPAC Name |
2-[1-(dimethylamino)propan-2-yloxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-6(4-8(2)3)11-5-7(9)10/h6H,4-5H2,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDYDYXIJKXMMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2799627.png)



![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2799634.png)
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2799635.png)

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2799637.png)




![{[5-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid](/img/structure/B2799644.png)